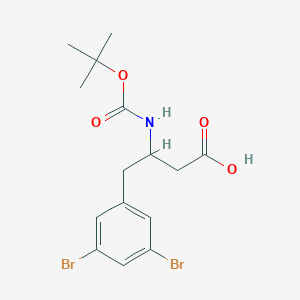

3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid

描述

BenchChem offers high-quality 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C15H19Br2NO4 |

|---|---|

分子量 |

437.12 g/mol |

IUPAC 名称 |

4-(3,5-dibromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C15H19Br2NO4/c1-15(2,3)22-14(21)18-12(8-13(19)20)6-9-4-10(16)7-11(17)5-9/h4-5,7,12H,6,8H2,1-3H3,(H,18,21)(H,19,20) |

InChI 键 |

ZPTPJBMMYCPNQC-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Br)Br)CC(=O)O |

产品来源 |

United States |

The Therapeutic Potential of 3,5-Dibromophenyl β-Amino Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

β-amino acids and their derivatives represent a burgeoning field in medicinal chemistry, offering unique structural motifs that can overcome the limitations of their α-amino acid counterparts, such as enhanced metabolic stability.[1] This technical guide delves into the therapeutic potential of a specific subclass: 3,5-dibromophenyl β-amino acid derivatives. While direct research on this exact chemical entity is emerging, this document synthesizes available data on related halogenated β-amino acid derivatives and compounds bearing the 3,5-dibromophenyl moiety to provide a forward-looking perspective for researchers, scientists, and drug development professionals. We will explore the synthetic strategies, potential mechanisms of action, and prospective therapeutic applications, highlighting the promise of these compounds as novel drug candidates.

Introduction: The Rationale for 3,5-Dibromophenyl β-Amino Acid Derivatives in Drug Design

The incorporation of β-amino acids into peptide-based therapeutics has been shown to confer resistance to proteolytic degradation, a critical hurdle in the development of peptide drugs.[2] The phenyl group, a common substituent in drug molecules, provides a scaffold for further functionalization. The introduction of bromine atoms at the 3 and 5 positions of the phenyl ring is a strategic choice in medicinal chemistry. Halogenation can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. Specifically, the 3,5-dibromophenyl motif is found in compounds with diverse biological activities, suggesting its potential to confer therapeutic efficacy to the β-amino acid scaffold.

This guide will provide a comprehensive overview of the current landscape and future directions for the exploration of 3,5-dibromophenyl β-amino acid derivatives as therapeutic agents.

Synthetic Strategies and Methodologies

The synthesis of β-amino acids and their derivatives can be achieved through various established and novel chemical routes. While a specific, detailed protocol for the direct synthesis of a simple 3,5-dibromophenyl β-amino acid is not extensively documented in publicly available literature, we can extrapolate from the synthesis of related compounds.

General Synthetic Approach: A Proposed Pathway

A plausible synthetic route to 3,5-dibromophenyl β-amino acid derivatives could involve a multi-step process starting from a commercially available 3,5-dibromobenzaldehyde. The following workflow outlines a potential synthetic scheme.

Caption: Proposed synthetic workflow for 3,5-dibromophenyl β-amino acid.

Detailed Experimental Protocol: Synthesis of N-substituted-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-ones

While not a direct synthesis of the core 3,5-dibromophenyl β-amino acid, the following protocol for a related, more complex derivative provides valuable insights into the handling of dibromophenyl moieties in multi-step synthesis.[3]

Step 1: Synthesis of Intermediate 10e

-

A detailed procedure for the synthesis of the precursor, 1-(3-chlorobenzyl)-3,5-bis(3-bromo-4-methoxybenzylidene)piperidin-4-one (10e), would typically involve the condensation of 1-(3-chlorobenzyl)piperidin-4-one with 3-bromo-4-methoxybenzaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, in a solvent like ethanol.

Step 2: Demethylation to Yield Final Compound 8e

-

Dissolve the intermediate 10e (0.42 mmol, 0.3 g) in a mixture of methanol (5 mL) and 3 N hydrochloric acid (5 mL).

-

Stir the solution at 60 °C for 3 hours.

-

After cooling, neutralize the resulting suspension with a 1 N sodium hydrogen carbonate solution.

-

Filter the precipitated solid.

-

Wash the solid sequentially with water (3 x 10 mL) and diethyl ether (3 x 10 mL).

-

The resulting pure compound, 3,5-Bis(3-bromo-4-(hydroxybenzylidene)-1-(3-chlorobenzyl)piperidin-4-one (8e), is obtained as a yellow powder.[3]

Therapeutic Potential and Mechanisms of Action

The therapeutic potential of 3,5-dibromophenyl β-amino acid derivatives can be inferred from the biological activities of structurally related compounds. The key areas of interest include enzyme inhibition, modulation of nuclear receptors, and antimicrobial and anticancer activities.

Enzyme Inhibition: A Promising Avenue

The 3,5-dibromophenyl moiety is present in molecules that have been shown to inhibit specific enzymes. For instance, novel 3,5-bis(bromohydroxybenzylidene)piperidin-4-ones have been identified as inhibitors of Coactivator-associated Arginine Methyltransferase 1 (CARM1).[3] CARM1 is an important epigenetic regulator, and its dysregulation has been implicated in various cancers.

Caption: Potential mechanism of action via CARM1 inhibition.

In Vitro Methylation Assay for CARM1 Inhibition: [3]

-

Prepare a reaction mixture containing 0.5–1.5 μM of a suitable substrate (e.g., histone H3) and 0.1-0.2 μM of recombinant CARM1 enzyme.

-

Add the test compound (3,5-dibromophenyl β-amino acid derivative) at various concentrations.

-

Incubate the reaction at 30 °C for 90 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Visualize methylated proteins using fluorography.

-

Determine the IC50 value by quantifying the reduction in methylation at different inhibitor concentrations.

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Substituted phenylpropanoic acids have been extensively studied as activators of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism.[2] The discovery of potent and subtype-selective PPARα activators from this class of compounds suggests that 3,5-dibromophenyl β-amino acid derivatives could also be designed to target these receptors for the treatment of metabolic disorders like dyslipidemia and type 2 diabetes.

Table 1: Key Structural Features for PPAR Activation by Phenylpropanoic Acid Derivatives [2]

| Molecular Feature | Role in Activity and Selectivity |

| α-substituent stereochemistry | Influences potency and subtype selectivity. |

| Linker to the central phenyl ring | Determines the optimal distance for receptor binding. |

| Distal hydrophobic tail | Crucial for interaction with the receptor's ligand-binding pocket. |

Antimicrobial and Antitumor Potential

The incorporation of non-proteinogenic amino acids, including β-amino acids and those with halogenated phenyl groups, has been shown to enhance the antimicrobial and antitumor activity of peptides.[4] D-amino acid substitutions, for example, can increase the stability of peptides against proteases.[1] The 3,5-dibromophenyl moiety itself may contribute to enhanced membrane disruption or interaction with key microbial or cancer cell targets.

Table 2: Potential Therapeutic Applications and Rationale

| Therapeutic Area | Rationale |

| Oncology | Inhibition of enzymes like CARM1 involved in cancer progression.[3] Potential for inducing apoptosis in cancer cells. |

| Metabolic Diseases | Modulation of PPARs to regulate lipid and glucose metabolism.[2] |

| Infectious Diseases | Enhanced antimicrobial activity due to the presence of the dibromophenyl group and the β-amino acid scaffold.[4] |

Future Directions and Conclusion

The exploration of 3,5-dibromophenyl β-amino acid derivatives is a promising frontier in drug discovery. The convergence of the enhanced stability conferred by the β-amino acid backbone and the potential for potent and selective biological activity from the 3,5-dibromophenyl substitution presents a compelling case for further investigation.

Future research should focus on:

-

Developing robust and efficient synthetic routes to a variety of 3,5-dibromophenyl β-amino acid derivatives.

-

Systematic screening of these compounds against a panel of therapeutic targets, including enzymes, nuclear receptors, and various pathogens and cancer cell lines.

-

In-depth mechanistic studies to elucidate the precise molecular interactions responsible for their biological activities.

-

Pharmacokinetic and toxicological profiling to assess their drug-like properties.

References

-

Novel 3,5-Bis(bromohydroxybenzylidene)piperidin-4-ones as Coactivator-associated Arginine Methyltransferase 1 Inhibitors: Enzyme Selectivity and Cellular Activity. PMC. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Constrained meta-Substituted Phenyl Propanoic Acids as Peroxisome. Journal of Medicinal Chemistry. [Link]

-

Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. PubMed. [Link]

-

Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. PMC. [Link]

- Process for the preparation of protected l-alanine derivatives.

-

Synthesis and biological evaluation of 3-substituted-4-[2'-(4''- isobutylphenyl)propionamido]-5-mercapto-1,2,4-triazoles and their derivatives. Semantic Scholar. [Link]

-

Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. [Link]

-

Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions. MDPI. [Link]

-

Advances in the synthesis of β-alanine. PMC. [Link]

-

Antibacterial activity in serum of the 3,5-diamino-piperidine translation inhibitors. PMC. [Link]

-

Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. MDPI. [Link]

-

Peptides with Dual Antimicrobial and Anticancer Activities. Frontiers. [Link]

-

Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. PMC. [Link]

-

Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. PubMed. [Link]

-

Advances in the synthesis of β-alanine. ResearchGate. [Link]

-

Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids. MDPI. [Link]

-

Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. ChemRxiv. [Link]

-

Lessons from a Single Amino Acid Substitution: Anticancer and Antibacterial Properties of Two Phospholipase A2-Derived Peptides. MDPI. [Link]

-

One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransformation. MDPI. [Link]

Sources

- 1. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 3,5-Bis(bromohydroxybenzylidene)piperidin-4-ones as Coactivator-associated Arginine Methyltransferase 1 Inhibitors: Enzyme Selectivity and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions | MDPI [mdpi.com]

Whitepaper: The Directive Role of Halogen Bonding in the Supramolecular Architecture of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid

Abstract

The strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern crystal engineering and drug design. This technical guide provides an in-depth analysis of the pivotal role of halogen bonding in directing the solid-state assembly of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid. We dissect the fundamental principles of the halogen bond, focusing on the σ-hole concept, and explore how the specific 3,5-dibromo substitution pattern on the phenyl ring acts as a powerful directional tool to orchestrate predictable supramolecular synthons. This guide offers field-proven experimental protocols for synthesis and crystallization, presents a logical framework for analyzing potential crystal packing motifs, and contextualizes the importance of such non-covalent interactions in the broader field of pharmaceutical sciences.

The Halogen Bond: A Directional Tool in Supramolecular Chemistry

In the design of crystalline materials, the ability to control how molecules arrange themselves in the solid state is of paramount importance. This control is achieved by programming the molecular structure with functional groups capable of forming reliable and directional non-covalent interactions. While hydrogen bonding has long been the workhorse of crystal engineering, the halogen bond (XB) has emerged as a uniquely powerful and versatile interaction for constructing sophisticated supramolecular assemblies.[1][2]

The σ-hole: The Electrostatic Basis of Halogen Bonding

Contrary to what electronegativity values alone might suggest, a covalently bonded halogen atom is not a uniformly negative sphere. The distribution of electron density around the halogen (X) in a C-X bond is anisotropic. Electron density is drawn towards the more electronegative carbon atom and accumulates in a belt or torus around the C-X bond axis. This creates a region of depleted electron density—and therefore positive electrostatic potential—on the outermost portion of the halogen atom, directly opposite the covalent bond.[3][4] This electropositive region is known as the σ-hole .[3]

The halogen bond is the net attractive interaction between this positive σ-hole and a nucleophilic region (a Lewis base), such as a lone pair on an oxygen or nitrogen atom, or even the negative equatorial belt of another halogen atom.[5][6]

Caption: The σ-hole concept on a covalently bonded bromine atom.

Key Characteristics of Halogen Bonds

The utility of halogen bonds in crystal engineering stems from several key features:

-

Directionality: The interaction is highly directional, with the C-X···A angle typically approaching 180°. This linearity provides a high degree of predictability in molecular assembly.[7]

-

Tunable Strength: The strength of the σ-hole, and thus the halogen bond, increases with the polarizability of the halogen atom (I > Br > Cl > F) and with the electron-withdrawing power of the group to which it is attached.[8][9] This allows for fine-tuning of interaction strength through synthetic modification.

-

Hydrophobicity: Unlike the hydrophilic hydrogen bond, halogen bonds are hydrophobic in nature, making them useful for directing assembly in specific solvent systems and for molecular recognition in biological environments.[1]

3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid: A Designed Molecular System

The title compound, 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid, serves as an exemplary case study. Its molecular architecture is deliberately designed to leverage a hierarchy of non-covalent interactions.

-

Hydrogen Bond Donors/Acceptors: The carboxylic acid moiety is a classic and robust functional group for forming strong O-H···O hydrogen bonds, often resulting in dimeric structures. The Boc-protected amine provides an additional N-H donor and multiple carbonyl oxygen acceptors.

-

Halogen Bond Donors: The key feature is the 3,5-dibromo substitution pattern on the phenyl ring. Placing two bromine atoms in a meta relationship pre-organizes the molecule for specific, divergent halogen bonding interactions. This pattern is a common strategy to prevent simple, linear chain formation and encourage more complex, higher-dimensional networks.

While a published crystal structure for this exact molecule is not available, we can confidently predict its solid-state behavior by analyzing the interplay of these functional groups based on established principles of supramolecular chemistry and data from closely related structures.[6][10]

Analysis of Supramolecular Assembly and Potential Synthons

In the solid state, molecules self-assemble into repeating patterns known as supramolecular synthons. For our target molecule, a competition and synergy between hydrogen and halogen bonding will dictate the final crystal packing.

Primary Hydrogen-Bonded Synthon

The most probable initial interaction is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. This is one of the most reliable synthons in crystal engineering.

Directive Halogen-Bonded Synthons

Once the primary hydrogen-bonded dimer is formed, the two 3,5-dibromophenyl groups project outwards, poised to direct the assembly of these dimers into a larger architecture. The bromine atoms can act as halogen bond donors, interacting with available acceptors on neighboring molecules.

Potential acceptors include:

-

The carbonyl oxygen of the carboxylic acid.

-

The carbonyl oxygens of the Boc protecting group.

-

The negatively charged equatorial belt of a bromine atom on an adjacent molecule (forming a Br···Br interaction).

This leads to two highly probable and structurally significant halogen-bonded synthons:

-

C-Br···O=C: An interaction between a bromine atom and a carbonyl oxygen. This is a common and robust halogen bond that would link the primary hydrogen-bonded dimers together.

-

C-Br···Br-C (Type II): An L-shaped interaction where the positive σ-hole of one bromine atom interacts with the negative equatorial belt of another.[6] This "side-on" interaction is distinct from the "head-on" Type I contact and is crucial for building 2D and 3D networks.[11]

The following diagram illustrates how these synthons could propagate from the core hydrogen-bonded dimer to form a 2D network.

Caption: Potential supramolecular assembly via competing H- and X-bonds.

Quantitative Geometric Parameters

Based on extensive crystallographic data, the geometric parameters for these interactions are well-defined and can be summarized as follows.

| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Typical C-X···A Angle (°) | Reference |

| Hydrogen Bond | O-H···O | 2.5 - 2.8 | > 160 | [12] |

| Halogen Bond | C-Br···O | 2.8 - 3.2 | > 160 | [6] |

| Halogen Bond | C-Br···Br | 3.3 - 3.6 | ~165 (θ1), ~90 (θ2) | [6][11] |

Experimental Workflow for Structural Analysis

The elucidation of a crystal structure is a systematic process that flows from synthesis to data analysis. As a Senior Application Scientist, I advocate for the following self-validating workflow.

Protocol 1: Synthesis of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid

This protocol describes a plausible multi-step synthesis. Each step includes purification and characterization to ensure the integrity of the intermediate before proceeding, which is a hallmark of a trustworthy protocol.

-

Step 1: Wittig Reaction. React 3,5-dibromobenzaldehyde with (triphenylphosphoranylidene)acetic acid ethyl ester in a suitable solvent like Toluene. Reflux for 12-18 hours. Monitor by TLC. After completion, concentrate the solvent and purify by column chromatography to yield ethyl 3-(3,5-dibromophenyl)acrylate.

-

Step 2: Michael Addition. Dissolve the acrylate product and Boc-glycine methyl ester in THF. Add a non-nucleophilic base such as DBU dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 24 hours. Quench with saturated ammonium chloride, extract with ethyl acetate, and purify by column chromatography.

-

Step 3: Hydrolysis. Dissolve the resulting diester in a 1:1 mixture of THF and methanol. Add a 2M aqueous solution of Lithium Hydroxide (LiOH). Stir at room temperature for 4-6 hours until saponification is complete (monitored by TLC).

-

Step 4: Acidification and Extraction. Carefully acidify the reaction mixture to pH ~3-4 with 1M HCl. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product as a solid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Single Crystal Growth

The growth of X-ray quality single crystals is often a process of systematic screening.

-

Solvent Selection: Screen for solubility of the compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile, dichloromethane). Identify a solvent in which the compound is moderately soluble.

-

Slow Evaporation (Primary Method):

-

Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., ethyl acetate) in a small vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

-

Vapor Diffusion (Alternative Method):

-

Prepare a saturated solution of the compound in a good solvent (e.g., acetone).

-

Place this vial, uncapped, inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane) in which the compound is insoluble.

-

Slow diffusion of the anti-solvent vapor into the inner vial will gradually decrease the solubility of the compound, promoting crystal growth.

-

Overall Experimental Workflow Diagram

Caption: Experimental workflow from synthesis to structural analysis.

Impact on Drug Development

The ability to control the crystalline form of an Active Pharmaceutical Ingredient (API) is critical in drug development. Different crystal forms, or polymorphs, can have vastly different physical properties, including solubility, dissolution rate, stability, and bioavailability. Halogen bonding provides a rational design strategy to:

-

Target Specific Polymorphs: By understanding the hierarchy of interactions, chemists can design molecules and crystallization conditions that favor the formation of a desired, thermodynamically stable polymorph.

-

Create Co-crystals: Halogen bonds are instrumental in forming co-crystals, where an API is crystallized with a benign co-former to improve its physical properties without altering the API's chemical structure.[8]

-

Improve Ligand-Protein Binding: The principles of halogen bonding are now being actively used to design potent ligands that can form specific XB interactions with halogen-bond acceptors (like backbone carbonyls) in protein active sites.[1]

Conclusion

The 3,5-dibromo substitution pattern in 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid is not an arbitrary choice; it is a deliberate design element for orchestrating supramolecular assembly. The bromine atoms, through the formation of directional and predictable C-Br···O and C-Br···Br halogen bonds, provide the secondary control necessary to organize the primary hydrogen-bonded dimers into higher-order architectures. This analysis, grounded in the fundamental principles of the σ-hole and supramolecular synthons, demonstrates the power of halogen bonding as a key tool in the modern scientist's arsenal for the rational design of functional crystalline materials, from novel materials to next-generation pharmaceuticals.

References

-

Metrangolo, P., et al. (2017). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Accounts of Chemical Research. Available at: [Link]

-

Voth, M. (2009). Computational Studies of Halogen Bonding Cooperativity: Past, Present, and Future. Grand Valley State University ScholarWorks. Available at: [Link]

-

Beale, T. M., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews. Available at: [Link]

-

Science China Press. (2020). Halogen bonding: a powerful tool for constructing supramolecular co-crystalline materials. EurekAlert!. Available at: [Link]

-

Cavallo, G., et al. (2016). Halogen bonding in supramolecular chemistry. ResearchGate. Available at: [Link]

-

Gale, P. A. (2017). The nature of halogen bonding: insights from interacting quantum atoms and source function studies. IUCr Journals. Available at: [Link]

-

Metrangolo, P., et al. (2008). Halogen bonding in supramolecular chemistry. Angewandte Chemie International Edition. Available at: [Link]

-

MDPI. (n.d.). Special Issue: Halogen Bonding: Insights from Computational Tools. MDPI. Available at: [Link]

-

Rafferty, J. (2022). Halogen Bonding: A Computational Chemistry Investigation of the Interaction between Thyroid Hormone and Deiodinase. UR Scholarship Repository. Available at: [Link]

-

RSC Publishing. (2021). Strengths, nature and spectral implications of the σ–n vs. σ–π halogen bonding between diiodine and aromatic amines: a computational study. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). X-ray crystal structures of Cl⋯O/N halogen-bonded complexes. ResearchGate. Available at: [Link]

-

IUCr Journals. (2021). Crystal structure studies, computational analysis, and hydrogen bonding attributes of halogen bonded sulfonyl Schiff bases. IUCr Journals. Available at: [Link]

-

Bauza, A., et al. (2021). On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. MDPI. Available at: [Link]

-

Taylor, M. S., et al. (2015). A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems. NIH. Available at: [Link]

-

PubChem. (n.d.). 3,5-Dibromo-4-(4-hydroxy-3-isopropylphenoxy)phenylacetic acid. PubChem. Available at: [Link]

-

Metrangolo, P., et al. (2019). Halogen Bonding beyond Crystals in Materials Science. The Journal of Physical Chemistry B. Available at: [Link]

-

IUCr Journals. (2022). Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde. IUCr Journals. Available at: [Link]

-

NIH. (n.d.). Crystal structure of (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]}. NIH. Available at: [Link]

-

ResearchGate. (2025). Synthesis and crystal structure (3R,4′S)-4′-(3,5-dibromophenyl)-1′-methyl-2H-dispiro [benzofuran-3,3′-pyrrolidine-2′,2″-indene]-1″,2,3″-trione, C26H17Br2NO4. ResearchGate. Available at: [Link]

-

Desiraju, G. R., et al. (2015). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. IUCr Journals. Available at: [Link]

-

ResearchGate. (n.d.). Crystal Structure of 1,3-Bis(3,5-dibromosalicylideneamino)-2-propanol. ResearchGate. Available at: [Link]

-

ACS Figshare. (2014). Halogen Bond as Controlling the Crystal Structure of 4‑Amino-3,5-Dihalogenobenzoic Acid and Its Effect on the Positional Ordering/Disordering of Acid Protons. ACS Figshare. Available at: [Link]

- Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. Google Patents.

-

ChemRxiv. (n.d.). Three-center-four-electron halogen bond enables non-metallic complex catalysis for Mukaiyama–Mannich-type reaction. ChemRxiv. Available at: [Link]

-

MDPI. (2024). Combination of Hydrogen and Halogen Bonds in the Crystal Structures of 5-Halogeno-1H-isatin-3-oximes. MDPI. Available at: [Link]

-

Varughese, S., et al. (2016). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. NIH. Available at: [Link]

Sources

- 1. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarship.richmond.edu [scholarship.richmond.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Halogen bonding in supramolecular chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Halogen bonding: a powerful tool for constructing supramolecular co-crystalline materials | EurekAlert! [eurekalert.org]

- 9. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acs.figshare.com [acs.figshare.com]

stability of Boc-protected beta-amino acids under physiological conditions

Stability Profiling of Boc-Protected -Amino Acids: A Physicochemical & Physiological Guide

Executive Summary

This technical guide addresses the stability profile of

The Core Thesis: Under physiological conditions, the Boc-protected

-

Chemical Lock: The Boc carbamate is chemically inert at pH 7.4, requiring acidic conditions (pH < 3) or high temperatures for hydrolysis.

-

Enzymatic Lock: The

-carbon backbone induces folding patterns (helices/turns) that are unrecognized by endogenous peptidases, rendering the construct highly stable against proteolytic cleavage.

Part 1: The Physicochemical Landscape

The Structural Synergies

The stability of this construct is not merely additive but synergistic. To understand its behavior in a biological system, we must decouple the protecting group from the backbone.

| Component | Primary Vulnerability | Physiological Status (pH 7.4) | Mechanism of Stability |

| Boc Group ( | Acidolysis (TFA/HCl) | Stable | Steric bulk of the |

| None (Natural enzymes target | Stable | Altered substitution pattern ( | |

| Ester/Amide Terminus | Esterases/Amidases | Variable | If the C-terminus is a free acid (-COOH), it is stable. If an ester, it may be cleaved, but the Boc- |

Solubility vs. Stability: The Hidden Variable

A critical failure mode in testing Boc-protected species is pseudo-instability caused by precipitation. The lipophilic

-

Risk: In PBS (Phosphate Buffered Saline), the compound may crash out, leading to a loss of signal in HPLC/MS that mimics degradation.

-

Mitigation: Stability assays must utilize a co-solvent (e.g., 0.5–1% DMSO) and strictly monitor mass balance.

Part 2: Hydrolytic & Enzymatic Stability Mechanisms

Chemical Hydrolysis (pH 7.4)

The Boc group is removed via an

-

Physiological pH (7.4): The concentration of hydronium ions

is -

Result: Spontaneous chemical hydrolysis is negligible over standard assay timeframes (0–48 hours).

Enzymatic Resistance (The -Effect)

Endogenous proteases (e.g., Trypsin, Chymotrypsin, Pepsin) have active sites evolved to recognize the

-

The Mismatch: Insertion of the extra methylene group (

) in -

Boc Implication: While some liver amidases can cleave simple carbamates, the steric bulk of the Boc group combined with the unnatural

-backbone usually renders the molecule a "non-substrate."

Part 3: Visualization of Stability Logic

The following diagram illustrates the decision tree and mechanistic fate of Boc-

Caption: Mechanistic fate of Boc-protected

Part 4: The Self-Validating Experimental Protocol

To rigorously determine stability, you cannot simply measure the disappearance of the parent compound. You must prove that disappearance is due to degradation, not precipitation.

Protocol: Comparative Stability Assay (Plasma/PBS)

Objective: Quantify half-life (

Reagents & Setup

-

Test Compound: Boc-

-Amino Acid (10 mM stock in DMSO). -

Internal Standard (IS): A structural analog with known stability (e.g., Boc-Gly-OH or a stable sulfonamide) that does not co-elute.

-

Matrices:

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Rat/Human Plasma (for enzymatic challenge).

-

Simulated Gastric Fluid (SGF), pH 1.2 (Positive Control for degradation).

-

Step-by-Step Workflow

Step 1: Preparation (The "Spike")

-

Dilute stock to 10 µM final concentration in pre-warmed (37°C) matrix.

-

Critical: Ensure final DMSO concentration is <1% to avoid enzyme inhibition, but sufficient to maintain solubility.

Step 2: Incubation & Sampling

-

Incubate at 37°C with orbital shaking.

-

Timepoints: 0, 15, 30, 60, 120, 240 min, and 24 hrs.

-

The Quench: At each timepoint, transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing the Internal Standard ).

-

Why? Acetonitrile precipitates plasma proteins and stops enzymatic activity immediately. The IS corrects for volume errors and evaporation.

-

Step 3: Analysis (LC-MS/MS)

-

Centrifuge (4000g, 10 min) to pellet proteins. Inject supernatant.

-

Monitor:

-

Parent Ion

. -

Expected Metabolite (Free amine

or decarboxylated species).[2]

-

Step 4: The Validation Calculation (Self-Check)

Calculate the % Remaining relative to Time 0.

Interpretation Logic:

-

Scenario A (Stable): >95% remaining at 24h.

-

Scenario B (Unstable): Exponential decay matching appearance of the free amine metabolite.

-

Scenario C (Precipitation - The Trap): Rapid loss of Parent signal without appearance of Metabolite signal. Action: Repeat assay with higher % DMSO or lower concentration.

Part 5: Strategic Implications in Drug Design

Boc as a "Stealth" Cap?

Researchers often ask if Boc can be used to improve the oral bioavailability of

-

Pros: Increases lipophilicity (LogP), aiding passive permeability across the gut wall.

-

Cons: Acid lability in the stomach. While stable at pH 7.4, the stomach pH (1.0–2.0) will catalyze the removal of Boc (releasing isobutylene and CO2).

-

Verdict: Boc is not suitable for oral delivery if the protecting group must remain intact. For oral drugs, consider Acetyl (stable) or Carbamate analogs with higher acid stability (e.g., ethyl carbamates), though the latter are harder to remove.

In Vitro Utility

For in vitro receptor binding assays or cell-based assays (pH 7.4), Boc-protected

References

-

Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: Versatile peptidomimetics. Current Medicinal Chemistry.

- Relevance: Establishes the fundamental proteolytic stability of the -amino acid backbone.

-

Hansen, T. et al. (2005). Proteolytic stability of beta-peptides containing alpha-peptide bond mimics. Chemistry & Biodiversity.

- Relevance: Confirms the resistance of mixed peptides to common peptidases.

-

Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.

- Relevance: The authoritative standard for the chemical stability profiles of the Boc group (pH vs.

-

Li, B. et al. (2006).[4][5] Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Journal of Organic Chemistry.

- Relevance: Details the acid conditions required for cleavage, contrasting with the stability observed

conformational properties of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid foldamers

An In-Depth Technical Guide to the Conformational Properties of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid Foldamers

Abstract

Foldamers, or synthetic oligomers that adopt well-defined secondary structures, represent a frontier in materials science and medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of the methodologies used to elucidate the conformational properties of a specific class of foldamers derived from 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid. This monomer is a β-amino acid distinguished by a bulky, electron-rich dibromophenyl side chain, which is hypothesized to enforce unique folding patterns through a combination of backbone hydrogen bonding and aromatic stacking interactions. We will detail an integrated strategy employing synthesis, solution- and solid-state structural analysis, and computational modeling to build a complete picture of the conformational landscape of these novel foldamers. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of foldamer design and characterization.

Introduction: The Rationale for Foldamer Design

Foldamers are non-natural polymers designed to mimic the structural and functional complexity of biopolymers like proteins and nucleic acids.[2] By moving beyond the canonical α-amino acid backbone, chemists can access a vast and diverse structural space, creating architectures with tailored properties and enhanced stability against enzymatic degradation.[3] β-peptides, oligomers of β-amino acids, are among the most studied classes of foldamers, known to form stable helices, sheets, and turns.[4]

The monomer at the core of this guide, 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid, possesses three key features that dictate its potential as a foldamer building block:

-

β-Amino Acid Backbone: The additional methylene group compared to α-amino acids alters the hydrogen-bonding patterns, enabling access to novel helical structures such as the 12- and 14-helix.[4]

-

Bulky Aromatic Side Chain: The 3,5-dibromophenyl group introduces significant steric bulk, which can restrict backbone flexibility and favor specific dihedral angles. Furthermore, it provides a large surface area for potential π-π stacking interactions, which can be a dominant force in directing the folding of aromatic foldamers.[3]

-

Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group in peptide synthesis, crucial for the controlled, stepwise assembly of oligomers.[]

This guide outlines the necessary experimental and computational workflows to characterize the unique conformational preferences of oligomers built from this promising monomer.

Synthesis and Oligomerization Workflow

The foundation of any foldamer study is the efficient synthesis of well-defined oligomers of increasing length. A standard solid-phase peptide synthesis (SPPS) approach is employed for this purpose, allowing for the systematic construction of dimers, trimers, tetramers, and longer oligomers.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in N,N-dimethylformamide (DMF) for 1 hour.

-

Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).

-

Monomer Coupling: Activate the monomer, Boc-(S)-3-amino-4-(3,5-dibromophenyl)butyric acid (4 equivalents), using a coupling agent like PyBOP (benzotriazol‐1‐yloxytripyrrolidinophosphonium hexafluorophosphate) (4 equiv.) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) (8 equiv.) in DMF.[6] Add the activated monomer solution to the deprotected resin and allow it to react for 2-4 hours at room temperature.

-

Wash: Wash the resin extensively with DMF and DCM to remove excess reagents.

-

Capping (Optional but Recommended): To terminate any unreacted amine groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF. This step is critical for ensuring the purity of the final product by preventing the formation of deletion sequences.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent monomer addition to build the desired oligomer length.

-

Cleavage and Deprotection: Once the desired length is achieved, cleave the oligomer from the resin and remove any side-chain protecting groups (if present) using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA).

-

Purification and Verification: Precipitate the crude product in cold diethyl ether. Purify the oligomer using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the mass and purity of the final product using mass spectrometry (e.g., ESI-MS).

Visualization: Synthesis Workflow

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

A Multi-Pronged Approach to Conformational Analysis

No single technique can fully define the conformational properties of a foldamer. A robust analysis relies on the integration of spectroscopic methods, which probe behavior in solution; crystallography, which provides atomic-level detail in the solid state; and computational modeling, which bridges theory and experiment.

Visualization: Integrated Analytical Approach

Sources

Application Note: Coupling Reagent Selection and Protocols for the Incorporation of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid

Audience: Researchers, scientists, and drug development professionals engaged in advanced peptide synthesis.

Introduction: The Challenge of Incorporating Non-Canonical, Sterically Hindered Amino Acids

The synthesis of peptides incorporating unnatural amino acids is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced stability, conformational rigidity, and biological activity.[1][2][3][4] However, the incorporation of sterically demanding residues, such as 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid, presents a significant synthetic hurdle.[5][6][7] The bulky 3,5-dibromophenyl group, coupled with the β-amino acid backbone, physically obstructs the approach of the reacting species, leading to slow reaction kinetics, incomplete couplings, and the formation of deletion sequences.[5]

This guide provides a comprehensive analysis of modern coupling reagents and details optimized protocols to overcome these challenges, ensuring the efficient and high-fidelity incorporation of this demanding amino acid into target peptide sequences.

Deconstructing the Synthetic Challenge

The difficulty in coupling 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid stems from two primary structural features:

-

Extreme Steric Hindrance: The large dibromophenyl moiety at the β-position creates a significant steric shield around the carboxylic acid, impeding its activation and subsequent reaction with the N-terminal amine of the growing peptide chain.[5]

-

β-Amino Acid Backbone: While ribosomes have been engineered to incorporate β-amino acids, their chemical synthesis can be less efficient than that of their α-amino acid counterparts due to different bond angles and reactivity profiles.[1][2][3]

These factors necessitate the use of highly potent coupling reagents capable of forming exceptionally reactive intermediates to drive the reaction to completion.[5][7] Furthermore, the risk of racemization at the α-carbon of the preceding amino acid must be carefully managed, as the powerful activation required can exacerbate this side reaction.[8][9][10][11]

Comparative Analysis of High-Efficiency Coupling Reagents

The choice of coupling reagent is the most critical parameter for success. Reagents are broadly classified into uronium/aminium salts, phosphonium salts, and carbodiimides. For difficult couplings, uronium/aminium and phosphonium salts are strongly preferred.[12]

Below is a comparative summary of the most effective reagents for this application.

| Reagent | Acronym | Class | Key Advantages | Potential Disadvantages |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Aminium Salt | Gold Standard for Hindered Couplings: Forms highly reactive OAt-esters. The pyridine nitrogen of the HOAt moiety provides anchimeric assistance, accelerating the reaction.[13][14][15] Excellent racemization suppression.[13][15] | Potentially explosive nature of the HOAt component.[16] Can cause guanidinylation of the N-terminus if used in excess.[11][17] More expensive. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium Salt | High Safety & Efficiency: Based on non-explosive OxymaPure, making it safer to handle.[16][18][19] Coupling efficiency is comparable, and in some cases superior, to HATU.[18][19][20] Excellent solubility and reduced allergenic potential.[16][18][19] | Can cause guanidinylation, though some studies suggest it is less prone than HBTU. |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Aminium Salt | Cost-Effective Workhorse: Highly efficient for routine synthesis and many difficult couplings. Well-established with extensive literature. | Forms less reactive OBt-esters compared to HATU's OAt-esters. Higher risk of guanidinylation side reactions, which cap the peptide chain.[11][17] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | No Guanidinylation: As a phosphonium salt, it does not cause the guanidinylation side reaction, making it ideal for situations requiring excess reagent (e.g., slow cyclizations).[17][21] | Byproducts can be more difficult to remove. Generally considered slightly less reactive than HATU for the most challenging couplings.[21] |

Recommendation: For incorporating 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid, HATU and COMU are the top-tier choices due to their superior reactivity and ability to overcome extreme steric hindrance.[13][16][18]

Experimental Protocols for Incorporation

The following protocols are optimized for the incorporation of sterically hindered amino acids. It is crucial to use high-quality, anhydrous solvents (especially DMF) and fresh reagents.

Protocol 1: HATU-Mediated Coupling (Recommended)

This protocol leverages the high reactivity of HATU to achieve efficient coupling.[13][15]

A. Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Swell the peptide-resin (bearing the N-terminal amine) in anhydrous N,N-Dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete Fmoc group removal.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine. This is critical as residual base can neutralize the coupling reagents.

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

-

Add a hindered base, N,N-Diisopropylethylamine (DIPEA) (8 equivalents).

-

Rationale: Using a slight excess of the amino acid and a near-stoichiometric amount of HATU maximizes activation while minimizing side reactions.[17] DIPEA is a non-nucleophilic base that facilitates the reaction without competing in the coupling.[8]

-

Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

-

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature.

-

Extended Reaction Time: For this highly hindered residue, extend the coupling time to a minimum of 2-4 hours.[5]

-

Monitoring and Double Coupling:

-

Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) before proceeding to the next synthesis cycle.

B. Solution-Phase Synthesis

-

Reactant Preparation: Dissolve the amine component (1 equivalent) and 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid (1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF, DCM).

-

Reagent Addition: Add HATU (1.2 equivalents) to the solution, followed by DIPEA (2.5 equivalents).

-

Reaction: Stir the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature. Reaction times may vary from 4 hours to overnight.

-

Monitoring: Monitor reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction with an organic solvent like Ethyl Acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Protocol 2: COMU-Mediated Coupling (Safer Alternative)

This protocol utilizes COMU, offering safety benefits without compromising significantly on efficiency.[16][18][19]

A. Solid-Phase Peptide Synthesis (SPPS)

-

Follow steps 1-3 from the HATU SPPS protocol.

-

4. Amino Acid Activation:

-

Follow steps 5-8 from the HATU SPPS protocol, including extended reaction times and monitoring with the Kaiser test.

B. Solution-Phase Synthesis

-

The procedure is identical to the solution-phase HATU protocol, substituting HATU with an equimolar amount of COMU (1.2 equivalents). The work-up is often simplified due to the higher solubility of COMU-related byproducts in the aqueous layers.[20]

Troubleshooting Common Issues

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reaction time due to steric hindrance.[5]2. Peptide chain aggregation on the resin.[5][11]3. Sub-optimal activation. | 1. Extend coupling time to 4+ hours or perform overnight.[5]2. Perform a double coupling with fresh reagents.[5][22]3. Switch to a more potent reagent (e.g., from HBTU to HATU/COMU).[22]4. Consider synthesizing at a slightly elevated temperature (40°C).[11] |

| Low Final Yield | 1. Cumulative effect of incomplete couplings.2. Guanidinylation side-reaction (if using aminium/uronium salts) capping the peptide chain.[11][17] | 1. Implement double coupling for the hindered residue.2. Ensure pre-activation of the amino acid before adding to the resin to minimize contact time of free coupling reagent with the N-terminus.[11]3. If guanidinylation is a persistent issue, switch to a phosphonium salt like PyBOP.[17][21] |

| Presence of Deletion Sequence (-1 Da mass) | Incomplete coupling of the hindered amino acid in the previous cycle. | Optimize the coupling protocol for the hindered residue using the steps above (extend time, double couple). Ensure a negative Kaiser test before proceeding. |

| Racemization of Preceding Residue | 1. Overly strong activation conditions.2. Use of a strong, non-hindered base.[10] | 1. Ensure the minimum necessary pre-activation time.2. Use a hindered base like DIPEA or 2,4,6-collidine.[8][24]3. Perform coupling at a lower temperature (e.g., 0°C) if racemization is severe.[10]4. Reagents like COMU are reported to provide superior racemization suppression.[19][24] |

Conclusion

The successful incorporation of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid is a challenging but achievable goal that hinges on the selection of a highly potent coupling reagent and the optimization of reaction conditions. Uronium/aminium reagents such as HATU and COMU are strongly recommended for their ability to generate the highly reactive activated esters required to overcome severe steric hindrance. By employing extended reaction times, diligent monitoring with tests like the Kaiser test, and a willingness to perform double coupling, researchers can successfully incorporate this and other challenging residues, paving the way for the synthesis of novel and complex peptides.

References

-

Maini, R., et al. (2022). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Nature Communications. Retrieved February 14, 2026, from [Link]

-

Katoh, T., et al. (2018). Ribosomal Incorporation of Consecutive β-Amino Acids. PubMed. Retrieved February 14, 2026, from [Link]

-

Rebek, J., & Feitler, D. (1974). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society. Retrieved February 14, 2026, from [Link]

-

Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved February 14, 2026, from [Link]

-

Maini, R., et al. (2015). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. PubMed Central. Retrieved February 14, 2026, from [Link]

-

Lee, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed Central. Retrieved February 14, 2026, from [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 14, 2026, from [Link]

-

Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved February 14, 2026, from [Link]

-

Subirós-Funosas, R., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Retrieved February 14, 2026, from [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 14, 2026, from [Link]

-

Maini, R., et al. (2015). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. ACS Publications. Retrieved February 14, 2026, from [Link]

-

HATU. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-

Proposed mechanism for activation by uronium salt. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Carpino, L. A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition. Retrieved February 14, 2026, from [Link]

-

Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved February 14, 2026, from [Link]

-

HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube. Retrieved February 14, 2026, from [Link]

-

Tzani, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Retrieved February 14, 2026, from [Link]

-

Fiori, S., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Retrieved February 14, 2026, from [Link]

-

Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. Retrieved February 14, 2026, from [Link]

-

Industrial application of coupling reagents in peptides. (n.d.). Luxembourg Bio Technologies. Retrieved February 14, 2026, from [Link]

-

(S)-3-(Boc-amino)-4-phenylbutyric acid. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved February 14, 2026, from [Link]

-

Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Ribosomal Incorporation of Consecutive β-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. jpt.com [jpt.com]

- 13. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 14. HATU - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. bachem.com [bachem.com]

- 19. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. luxembourg-bio.com [luxembourg-bio.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. peptide.com [peptide.com]

- 24. mesalabs.com [mesalabs.com]

Application Notes and Protocols: A Guide to the Incorporation of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid into Peptide Backbones

Introduction: Expanding the Chemical Space of Peptides

The introduction of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy in modern chemical biology and drug discovery.[][2] By moving beyond the canonical 20 proteinogenic amino acids, researchers can precisely modulate the pharmacological and physicochemical properties of peptides, enhancing their stability, potency, and bioavailability.[3][4] This guide focuses on the strategic incorporation of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid, a unique β-amino acid derivative.

The presence of a β-amino acid alters the peptide backbone, influencing secondary structure and providing resistance to enzymatic degradation.[3] Furthermore, the 3,5-dibromophenyl moiety introduces significant steric bulk and unique electronic properties due to the halogen atoms. Halogenation can enhance binding affinity through halogen bonding and increase the hydrophobicity of the peptide, potentially improving membrane permeability.[5][6] This application note provides a comprehensive overview of the synthetic considerations, detailed protocols for incorporation via Solid-Phase Peptide Synthesis (SPPS), and robust analytical methods for the characterization of the final peptide.

Synthetic Strategy for 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid

The synthesis would likely commence with a suitable 3,5-dibromophenyl-containing precursor. The butyric acid backbone can be constructed through established organic chemistry reactions, such as an aldol condensation or a Michael addition. Subsequent introduction of the amino group, followed by protection with a tert-butyloxycarbonyl (Boc) group, would yield the final product.[7] The Boc protecting group is crucial for peptide synthesis as it is stable under various coupling conditions and can be readily removed with mild acid.[]

Incorporation into Peptide Backbones via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for the routine synthesis of peptides, offering advantages such as the use of excess reagents to drive reactions to completion and simplified purification procedures.[10][11] The incorporation of a sterically hindered UAA like 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid, however, presents unique challenges that require careful optimization of the synthetic protocol.[12][13]

Challenges and Considerations

-

Steric Hindrance: The bulky 3,5-dibromophenyl group and the β-amino acid scaffold can significantly slow down the coupling reaction.[10][14]

-

Aggregation: The hydrophobic nature of the dibromophenyl moiety may promote peptide aggregation on the solid support, leading to incomplete reactions and difficult purifications.[13]

-

Coupling Reagent Selection: Standard coupling reagents may not be efficient enough to overcome the steric hindrance.[14]

To address these challenges, the following protocols are recommended.

Experimental Workflow for SPPS

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed SPPS Protocol

1. Resin Selection and Swelling:

-

Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[15]

-

Swell the resin in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.

2. Fmoc-Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute treatment.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

3. Coupling of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid:

-

Reagent Preparation: In a separate vessel, pre-activate the UAA by dissolving it (3 eq.) with a high-efficiency coupling reagent and a base in DMF.

-

Coupling Reaction: Add the activated UAA solution to the resin and allow it to react for 2-4 hours. Double coupling may be necessary for this sterically hindered amino acid.[10]

-

Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Table 1: Recommended Coupling Reagents for Sterically Hindered UAAs

| Coupling Reagent | Activating Additive | Base | Key Advantages | Reference |

| HATU | HOAt | DIPEA/NMM | High efficiency, rapid kinetics, low racemization.[16] | [16] |

| HCTU | - | DIPEA/NMM | More reactive than HBTU, good for hindered couplings. | |

| COMU | Oxyma Pure | DIPEA/NMM | Safer alternative to HOBt/HOAt-based reagents, high efficiency.[17] | [17] |

| PyAOP | - | DIPEA/NMM | Effective for difficult sequences and sterically hindered amino acids. | [14] |

4. Capping (Optional but Recommended):

-

To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:1:8) for 30 minutes.[10]

-

Wash the resin with DMF (3x) and DCM (3x).

5. Chain Elongation:

-

Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

6. Cleavage and Final Deprotection:

-

After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

Peptide Purification and Characterization

Thorough purification and characterization are essential to ensure the identity and purity of the synthesized peptide.[18][19]

Purification

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for peptide purification.

-

Column: C18 column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of mobile phase B is used to elute the peptide.

-

Collect fractions and analyze for purity.

-

Characterization

A combination of analytical techniques should be employed for comprehensive characterization.[19]

Table 2: Analytical Techniques for Peptide Characterization

| Technique | Purpose | Expected Outcome | Reference |

| LC-MS | Confirm molecular weight and assess purity. | A major peak in the chromatogram with the expected mass-to-charge ratio. | [18][20] |

| Tandem MS (MS/MS) | Sequence verification. | Fragmentation pattern consistent with the peptide sequence, confirming the incorporation of the UAA. | [20] |

| Amino Acid Analysis | Determine amino acid composition. | Confirms the presence and relative ratios of all amino acids, including the UAA. | [19] |

| NMR Spectroscopy | Determine three-dimensional structure. | Provides insights into the conformational changes induced by the β-amino acid. | [21] |

Characterization Workflow

Caption: Workflow for peptide purification and characterization.

Conclusion

The incorporation of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid into peptide backbones offers an exciting avenue for the design of novel peptidomimetics with potentially enhanced therapeutic properties. While its synthesis and incorporation present challenges due to steric hindrance and hydrophobicity, these can be overcome through the careful selection of high-efficiency coupling reagents, optimized reaction conditions, and rigorous monitoring. The detailed protocols and characterization strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully utilize this promising unnatural amino acid in their peptide synthesis endeavors.

References

- Cellitti, S. E., Jones, D. H., Lagpacan, L., Hao, X., Zhang, Q., Hu, H., ... & Schultz, P. G. (2008). In vivo incorporation of unnatural amino acids into proteins in a eukaryotic cell. ChemBioChem, 9(18), 2987-2990.

- Subirós-Funosas, L., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry-A European Journal, 15(37), 9394-9403.

- BOC Sciences. (2025, November 28). Strategies for Incorporating Unnatural Amino Acids into Proteins.

- Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents to solid-phase peptide synthesis.

- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.

- Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-188.

- Simon, R. J., Kania, R. S., Zuckermann, R. N., Huebner, V. D., Jewell, D. A., Banville, S., ... & Bartlett, P. A. (1992). Peptoids: a modular approach to drug discovery. Proceedings of the National Academy of Sciences, 89(20), 9367-9371.

- Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.

- MDPI. (2019, February 12). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.

- UCLA. (n.d.). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1.

- MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.

- Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from Luxembourg Bio Technologies website.

- PMC. (2020, September 23). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Benchchem. (n.d.). 3-(Boc-amino)-4-(3,4-dimethoxyphenyl)butyric Acid.

- ACS Publications. (n.d.). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. Retrieved from The Journal of Physical Chemistry B.

- ChemicalBook. (n.d.). BOC-(S)-3-AMINO-4-(4-BROMO-PHENYL)-BUTYRIC ACID synthesis.

- BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides.

- PMC. (n.d.). Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly.

- Creative Peptides. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.

- ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications.

- Agilent. (n.d.). Identification of Therapeutic Peptide and its Impurities.

- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.

- Google Patents. (n.d.). Solid phase peptide synthesis methods and associated systems.

- MDPI. (2023, October 19). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era.

- BOC Sciences. (n.d.). BOC-Amino Acids.

- Chem-Impex. (n.d.). Boc-(R-3-amino-4-(2,4,5-trifluorophenyl)butyric acid.

- ACS Nano. (2020, November 11). Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly.

- Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.

Sources

- 2. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins | Springer Nature Experiments [experiments.springernature.com]

- 3. Quaternary β2,2 -Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(Boc-amino)-4-(3,4-dimethoxyphenyl)butyric Acid | Benchchem [benchchem.com]

- 8. BOC-(S)-3-AMINO-4-(4-BROMO-PHENYL)-BUTYRIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 11. bachem.com [bachem.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. blog.mblintl.com [blog.mblintl.com]

- 14. researchgate.net [researchgate.net]

- 15. peptide.com [peptide.com]

- 16. file.globalso.com [file.globalso.com]

- 17. bachem.com [bachem.com]

- 18. biopharmaspec.com [biopharmaspec.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. lcms.cz [lcms.cz]

- 21. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scalable Synthesis of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid (also known as Boc-

While laboratory-scale synthesis often relies on unoptimized Arndt-Eistert homologation, this guide provides a Process Safety-Optimized route suitable for scale-up (10g – 100g pilot scale). We utilize a modified mixed-anhydride activation coupled with a controlled Wolff rearrangement, mitigating the risks associated with diazomethane handling through specific process controls or the use of trimethylsilyldiazomethane (TMS-CHN

Retrosynthetic Strategy & Logic

The target molecule is a

Synthetic Pathway Analysis

-

Activation: The carboxylic acid of the starting material is activated as a mixed anhydride.[2] This is preferred over acid chlorides for Boc-protected amino acids to prevent N-carboxyanhydride (NCA) formation and racemization.

-

Diazotization: Nucleophilic attack by the diazo species yields the

-diazoketone.[3] -

Wolff Rearrangement (The Critical Step): Silver-catalyzed rearrangement expels nitrogen to form a ketene intermediate, which is immediately trapped by water to yield the

-amino acid.

Reaction Scheme Visualization

Figure 1: Step-wise homologation pathway via the Arndt-Eistert mechanism.

Safety & Handling (Critical)

-

Diazomethane/TMS-Diazomethane: Both reagents are methylating agents and potential explosion hazards.

-

Scale-Up Rule: For reactions >10g, we strongly recommend using TMS-Diazomethane (less explosive, though still toxic) or a Continuous Flow Reactor to generate diazomethane in situ. The protocol below uses TMS-Diazomethane for pilot-scale safety.

-

-

Silver Salts: Silver benzoate is light-sensitive and stains skin/surfaces.

-

Ventilation: All operations must be performed in a high-efficiency fume hood.

Experimental Protocol

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[4] | Mass/Vol (for 10g Scale) | Role |

| Boc-3,5-dibromo-L-Phe | 423.09 | 1.0 | 10.0 g | Starting Material |

| Isobutyl Chloroformate (IBCF) | 136.58 | 1.1 | 3.55 g (3.4 mL) | Activator |

| N-Methylmorpholine (NMM) | 101.15 | 1.2 | 2.87 g (3.1 mL) | Base |

| TMS-Diazomethane (2M in Hexanes) | 114.22 | 2.5 | ~29.5 mL | Diazotizing Agent |

| Silver Benzoate | 228.98 | 0.1 | 0.54 g | Catalyst |

| THF (Anhydrous) | - | - | 100 mL | Solvent |

| 1,4-Dioxane | - | - | 50 mL | Solvent (Rearrangement) |

| Water | 18.02 | Excess | 20 mL | Nucleophile |

Step 1: Formation of the -Diazoketone[3]

Rationale: The mixed anhydride method is chosen for its compatibility with the Boc group. Temperature control at -15°C is vital to prevent disproportionation of the anhydride.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the glassware under nitrogen flow.

-

Dissolution: Charge the flask with Boc-3,5-dibromo-L-Phe (10.0 g) and anhydrous THF (100 mL) . Cool the solution to -15°C using an ethylene glycol/dry ice bath (or NaCl/Ice for -10°C, but -15°C is preferred).

-

Activation: Add N-Methylmorpholine (3.1 mL) via syringe. Stir for 5 minutes.

-

Anhydride Formation: Add Isobutyl chloroformate (3.4 mL) dropwise over 15 minutes, maintaining the internal temperature below -10°C. A white precipitate (NMM·HCl) will form immediately. Stir at -15°C for 30 minutes.

-

Diazotization:

-

Critical Step: Maintain the reaction in the dark (wrap flask in foil) if possible, as diazoketones can be light-sensitive.

-

Add TMS-Diazomethane (29.5 mL, 2M in hexanes) dropwise via the addition funnel over 30–45 minutes. Caution: Gas evolution (N2) may occur.

-

Allow the mixture to warm to 0°C over 2 hours and then stir at 4°C (cold room or fridge) overnight (12–16 hours).

-

-

Workup (Diazoketone):

-

Quench excess diazomethane carefully with a small amount of dilute acetic acid (dropwise) until bubbling ceases.

-

Dilute with Ethyl Acetate (200 mL) and wash with saturated NaHCO

(2 x 100 mL), saturated NH -

Dry over MgSO

, filter, and concentrate in vacuo at <30°C. -

Checkpoint: You should obtain a yellow solid/oil. This is the

-diazoketone .[3] It can be used directly but is stable enough for rapid column filtration if purity is low. Do not heat.

-

Step 2: Silver-Promoted Wolff Rearrangement

Rationale: Thermal rearrangement requires high temperatures which can degrade the Boc group. Silver-promoted rearrangement occurs at room temperature or mild heat, preserving the carbamate and stereocenter.

-

Setup: Dissolve the crude diazoketone from Step 1 in 1,4-Dioxane (50 mL) and Water (20 mL) .

-

Catalysis: Add Silver Benzoate (0.54 g) and Triethylamine (1.0 mL) (TEA helps solubilize the catalyst and promotes the reaction).

-

Reaction:

-

Sonication Method (Preferred for Speed): Place the flask in an ultrasonic bath. Sonicate for 30–60 minutes. Evolution of Nitrogen gas indicates reaction progress.

-

Thermal Method (Alternative): Heat to 50°C in an oil bath protected from light for 2–4 hours.

-

-

Monitoring: Monitor by TLC (disappearance of the bright yellow diazoketone spot) or LC-MS (Target Mass = 437 [M+H]+ for the acid, often seen as M+Na or M-Boc fragment).

Isolation & Purification

-

Filtration: Filter the reaction mixture through a pad of Celite to remove silver residues. Wash the pad with 1,4-Dioxane/Water.

-